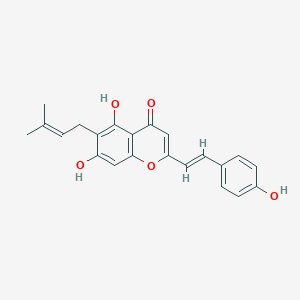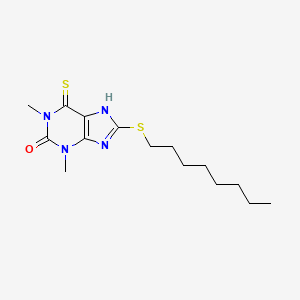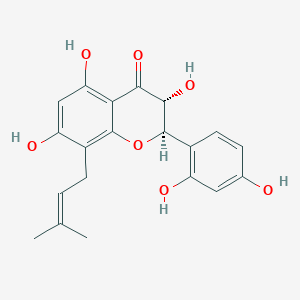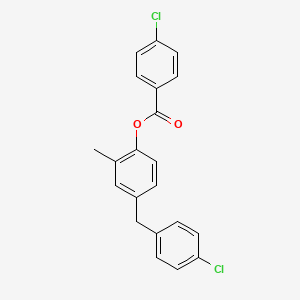
4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of chlorobenzyl and chlorobenzoate groups attached to a methylphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 4-(4-chlorobenzyl)-2-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also be employed to accelerate the esterification reaction. Additionally, purification steps like recrystallization or column chromatography are used to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: 4-Chlorobenzoic acid or 4-chlorobenzaldehyde.
Reduction: 4-(4-Chlorobenzyl)-2-methylphenol.
Substitution: Nitro or bromo derivatives of the original compound.
Applications De Recherche Scientifique
4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to trigger specific biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzoic acid: A simpler aromatic acid with similar chlorinated aromatic structure.
4-Chlorobenzyl alcohol: An alcohol derivative with a similar chlorobenzyl group.
4-Chlorobenzyl benzoate: Another ester with a similar chlorobenzyl group but different ester linkage.
Uniqueness
4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate is unique due to its specific combination of chlorobenzyl and chlorobenzoate groups attached to a methylphenyl core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
5415-13-4 |
|---|---|
Formule moléculaire |
C21H16Cl2O2 |
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
[4-[(4-chlorophenyl)methyl]-2-methylphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H16Cl2O2/c1-14-12-16(13-15-2-7-18(22)8-3-15)4-11-20(14)25-21(24)17-5-9-19(23)10-6-17/h2-12H,13H2,1H3 |
Clé InChI |
LRFZJMZWLQOTMW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CC2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)
![N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide](/img/structure/B14746502.png)
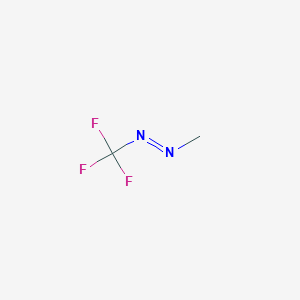
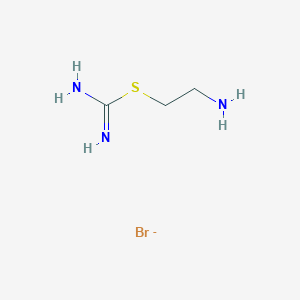

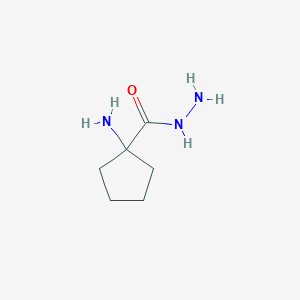
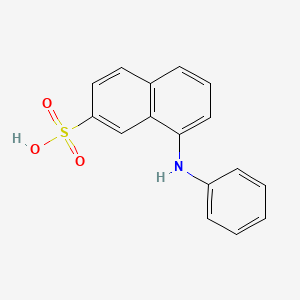
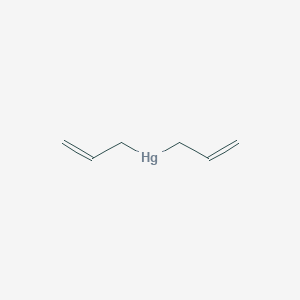
![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)
